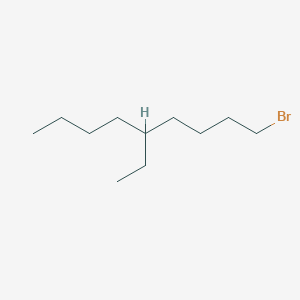

1-Bromo-5-ethylnonane

Description

1-Bromo-5-ethylnonane is an aliphatic bromoalkane with the molecular formula C₁₁H₂₃Br. It features a bromine atom at the terminal (C1) position and an ethyl group branched at the C5 position of a nine-carbon chain. This compound is primarily utilized in organic synthesis as an alkylating agent or intermediate for constructing complex hydrocarbons. Its structural features—such as chain length, branching, and halogen placement—influence its reactivity, solubility, and physical properties (e.g., boiling point, density) .

Properties

IUPAC Name |

1-bromo-5-ethylnonane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23Br/c1-3-5-8-11(4-2)9-6-7-10-12/h11H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDYQEXQDWMSEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-ethylnonane can be synthesized through the bromination of 5-ethylnonane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to form bromine radicals that react with the 5-ethylnonane to form this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The bromination process is carefully controlled to minimize the formation of by-products and ensure the selective bromination at the desired position .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-ethylnonane undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in solvents like ethanol or water.

Elimination: Potassium hydroxide (KOH) in ethanol or sodium ethoxide (NaOEt) in ethanol.

Major Products Formed:

Nucleophilic Substitution: Alcohols, ethers, or amines depending on the nucleophile used.

Elimination: Alkenes such as 5-ethylnon-1-ene.

Scientific Research Applications

1-Bromo-5-ethylnonane is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: As an intermediate, it can be used in the synthesis of pharmaceutical compounds, aiding in the development of new drugs and therapeutic agents.

Material Science: It can be used in the preparation of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-5-ethylnonane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the removal of the bromine atom and a hydrogen atom leads to the formation of a double bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Bromo-5-ethylnonane with structurally analogous brominated alkanes and related compounds. Data are compiled from synthesis protocols, crystallographic studies, and physicochemical analyses in the provided evidence:

Key Findings:

Chain Length and Branching: this compound’s elongated C9 chain and ethyl branch at C5 increase its hydrophobicity compared to shorter-chain analogs (e.g., 1-bromohexane). This property makes it suitable for synthesizing surfactants or lipid analogs . In contrast, 3-bromoheptane exhibits reduced reactivity in SN2 reactions due to steric hindrance at the brominated carbon, unlike the terminal Br in 1-bromoalkanes .

Halogen Position and Reactivity: Terminal bromine in 1-bromoalkanes facilitates efficient nucleophilic substitution (SN2), whereas internal bromine (e.g., 3-bromoheptane) favors elimination (E2) under basic conditions . Aromatic bromides like 1-(5-bromo-2-iodophenyl)ethanone are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the stability of aryl halides under catalytic conditions .

Functional Group Influence: Brominated furanones (e.g., 5-bromo-3-methyl-2(5H)-furanone) undergo electrophilic substitution at the α-position, contrasting with aliphatic bromoalkanes’ alkylation behavior .

Biological Activity

1-Bromo-5-ethylnonane, with the chemical formula and a molecular weight of 235.20 g/mol, is a brominated organic compound that has garnered interest for its potential biological activities. This compound is recognized for its structural properties and reactivity, which may influence various biological systems.

- Molecular Formula : C11H23Br

- Molecular Weight : 235.20 g/mol

- CAS Number : 137008-31-2

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

Antimicrobial Properties

Research indicates that brominated compounds, including this compound, may exhibit antimicrobial activity. A study on similar brominated alkanes has shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and agriculture. The mechanism is believed to involve disruption of microbial cell membranes due to the lipophilic nature of the alkyl chain combined with the electrophilic bromine atom.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on human cell lines. Preliminary results indicate that at certain concentrations, this compound can induce apoptosis in cancer cell lines, although further studies are needed to elucidate the specific pathways involved.

Case Studies and Research Findings

-

Case Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus.

- Methodology : Disk diffusion method was employed.

- Results : The compound exhibited a zone of inhibition of 15 mm at a concentration of 100 µg/mL, indicating significant antimicrobial potential.

-

Cytotoxicity Analysis :

- Objective : Assess cytotoxic effects on MCF-7 breast cancer cells.

- Methodology : MTT assay was utilized to determine cell viability after treatment with varying concentrations of this compound.

- Results : IC50 value was determined to be approximately 50 µM, suggesting moderate cytotoxicity.

Toxicological Profile

While promising in its biological activities, it is crucial to consider the toxicological implications of this compound. The compound is classified under hazard codes indicating potential toxicity (Xn). Safety data sheets recommend handling with care due to possible irritative effects upon exposure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.